molecular formula C8H9F2N B13405551 4,6-Difluoro-2,3-dimethylaniline CAS No. 754949-24-1

4,6-Difluoro-2,3-dimethylaniline

Cat. No.: B13405551
CAS No.: 754949-24-1
M. Wt: 157.16 g/mol
InChI Key: HXNPLOGFTOXZPV-UHFFFAOYSA-N
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Description

4,6-Difluoro-2,3-dimethylaniline is an organic compound characterized by the presence of two fluorine atoms and two methyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2,3-dimethylaniline typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4,6-difluoro-2,3-dimethylbenzene with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-2,3-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4,6-Difluoro-2,3-dimethylaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2,4-Difluoroaniline
  • 2,6-Difluoroaniline
  • 3,5-Difluoroaniline
  • 2,3-Dimethylaniline

Comparison: 4,6-Difluoro-2,3-dimethylaniline is unique due to the specific positioning of its fluorine and methyl groups. This unique structure imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of fluorine atoms at the 4 and 6 positions can significantly influence the compound’s reactivity and interaction with other molecules .

Properties

CAS No.

754949-24-1

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

4,6-difluoro-2,3-dimethylaniline

InChI

InChI=1S/C8H9F2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3

InChI Key

HXNPLOGFTOXZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)F)N)C

Origin of Product

United States

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